molecular formula C8H5NO2 B071386 5-isocyano-2H-1,3-benzodioxole CAS No. 165459-70-1

5-isocyano-2H-1,3-benzodioxole

Cat. No.: B071386
CAS No.: 165459-70-1
M. Wt: 147.13 g/mol
InChI Key: WUKXVUFHYLHUEA-UHFFFAOYSA-N
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Description

5-Isocyano-2H-1,3-benzodioxole is a derivative of isocyanide, a functional group known for its reactivity and utility in multicomponent reactions. This compound is a versatile building block in organic synthesis, enabling the construction of various heterocyclic compounds. It has a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isocyano-2H-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. This process can be catalyzed by HY zeolite, which has been shown to be an efficient catalyst for the acetalization and ketalization of various aldehydes and ketones with catechol . The best reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .

Industrial Production Methods

In industrial settings, the continuous acylation of 1,3-benzodioxole can be achieved using a recyclable heterogeneous substoichiometric catalyst. This method offers high conversion rates and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Isocyano-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

5-Isocyano-2H-1,3-benzodioxole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential as an auxin receptor agonist and root growth promoter in plants.

    Medicine: It has been evaluated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.

    Industry: It is used in the production of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-isocyano-2H-1,3-benzodioxole include:

    1,3-Benzodioxole: A benzene derivative and heterocyclic compound containing the methylenedioxy functional group.

    5-(Isocyanatomethyl)-2H-1,3-benzodioxole: Another derivative of isocyanide with similar reactivity and utility in organic synthesis.

Uniqueness

What sets this compound apart from these similar compounds is its specific isocyanide functional group, which imparts unique reactivity and versatility in multicomponent reactions. This makes it a valuable building block in the synthesis of complex heterocyclic compounds.

Properties

IUPAC Name

5-isocyano-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXVUFHYLHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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